Cas no 2229261-88-3 (6-(1H-pyrazol-1-yl)hexanal)

6-(1H-Pyrazol-1-yl)hexanal is a versatile aliphatic aldehyde derivative featuring a pyrazole moiety, offering unique reactivity for synthetic applications. Its bifunctional structure, combining an aldehyde group with a heterocyclic pyrazole ring, makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactive aldehyde group enables condensation and nucleophilic addition reactions, while the pyrazole ring contributes to coordination chemistry and metal-binding properties. Its well-defined structure and stability under controlled conditions ensure consistent performance in multi-step synthetic routes. This compound is particularly useful in the development of biologically active molecules and functionalized materials.
6-(1H-pyrazol-1-yl)hexanal structure
6-(1H-pyrazol-1-yl)hexanal structure
商品名:6-(1H-pyrazol-1-yl)hexanal
CAS番号:2229261-88-3
MF:C9H14N2O
メガワット:166.220262050629
CID:6219703
PubChem ID:89575265

6-(1H-pyrazol-1-yl)hexanal 化学的及び物理的性質

名前と識別子

    • 6-(1H-pyrazol-1-yl)hexanal
    • 2229261-88-3
    • SCHEMBL14960017
    • EN300-1729995
    • インチ: 1S/C9H14N2O/c12-9-4-2-1-3-7-11-8-5-6-10-11/h5-6,8-9H,1-4,7H2
    • InChIKey: JWAOBRKYHJQKLM-UHFFFAOYSA-N
    • ほほえんだ: O=CCCCCCN1C=CC=N1

計算された属性

  • せいみつぶんしりょう: 166.110613074g/mol
  • どういたいしつりょう: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 34.9Ų

6-(1H-pyrazol-1-yl)hexanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1729995-10.0g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
10g
$5467.0 2023-06-04
Enamine
EN300-1729995-5g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
5g
$3687.0 2023-09-20
Enamine
EN300-1729995-10g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
10g
$5467.0 2023-09-20
Enamine
EN300-1729995-0.05g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
0.05g
$1068.0 2023-09-20
Enamine
EN300-1729995-0.25g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
0.25g
$1170.0 2023-09-20
Enamine
EN300-1729995-2.5g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
2.5g
$2492.0 2023-09-20
Enamine
EN300-1729995-0.1g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
0.1g
$1119.0 2023-09-20
Enamine
EN300-1729995-0.5g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
0.5g
$1221.0 2023-09-20
Enamine
EN300-1729995-1.0g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
1g
$1272.0 2023-06-04
Enamine
EN300-1729995-5.0g
6-(1H-pyrazol-1-yl)hexanal
2229261-88-3
5g
$3687.0 2023-06-04

6-(1H-pyrazol-1-yl)hexanal 関連文献

6-(1H-pyrazol-1-yl)hexanalに関する追加情報

Introduction to 6-(1H-pyrazol-1-yl)hexanal (CAS No. 2229261-88-3)

6-(1H-pyrazol-1-yl)hexanal, with the CAS number 2229261-88-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by a hexanal backbone functionalized with a pyrazole ring, which imparts distinctive chemical and biological properties.

The molecular formula of 6-(1H-pyrazol-1-yl)hexanal is C10H13N3O, and its molecular weight is approximately 183.23 g/mol. The compound's structure consists of a six-carbon aldehyde chain (hexanal) with a pyrazole ring attached at the sixth carbon position. The presence of the pyrazole ring, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, significantly influences the compound's reactivity and stability.

In the context of pharmaceutical research, 6-(1H-pyrazol-1-yl)hexanal has been explored for its potential as a lead compound in drug discovery. Pyrazole-containing molecules are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent studies have shown that compounds with similar structures exhibit potent activity against various cancer cell lines, making them promising candidates for further development.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the anticancer potential of 6-(1H-pyrazol-1-yl)hexanal. The researchers found that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that 6-(1H-pyrazol-1-yl)hexanal could serve as a valuable scaffold for the design of more potent anticancer agents.

Beyond its pharmaceutical applications, 6-(1H-pyrazol-1-yl)hexanal has also been studied for its potential in materials science. The unique combination of an aldehyde functional group and a pyrazole ring makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For instance, researchers at the University of California, Berkeley, have utilized this compound as a building block in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit high surface areas and tunable pore sizes, making them suitable for applications such as gas storage, catalysis, and drug delivery.

The synthetic route to produce 6-(1H-pyrazol-1-yl)hexanal typically involves several steps. One common approach is to start with 6-bromohexanal, which undergoes a palladium-catalyzed coupling reaction with 1H-pyrazole to form the desired product. This method provides good yields and is scalable for industrial production. The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to enhance the efficiency and selectivity of the synthesis.

In terms of safety and handling, it is important to note that while 6-(1H-pyrazol-1-yl)hexanal is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, storage should be in a cool, dry place away from incompatible materials.

The future prospects for 6-(1H-pyrazol-1-yl)hexanal are promising. Ongoing research aims to further elucidate its biological activities and optimize its properties for specific applications. For example, efforts are being made to develop more stable derivatives with enhanced pharmacological profiles. Additionally, the compound's potential in materials science continues to be explored, with new applications emerging regularly.

In conclusion, 6-(1H-pyrazol-1-yl)hexanal (CAS No. 2229261-88-3) is a versatile organic compound with significant potential in both pharmaceutical and materials science research. Its unique chemical structure and biological activities make it an exciting area of study for scientists and researchers worldwide. As more studies are conducted and new applications are discovered, this compound is likely to play an increasingly important role in advancing various scientific fields.

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